4-(4-Ethynylphenyl)-1-isopropyl-1H-pyrazole
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Overview
Description
4-(4-Ethynylphenyl)-1-isopropyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with an ethynylphenyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethynylphenyl)-1-isopropyl-1H-pyrazole typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction employs a palladium catalyst and a copper co-catalyst under mild conditions . The general reaction scheme is as follows:
Starting Materials: 4-bromo-1-isopropyl-1H-pyrazole and 4-ethynylphenylboronic acid.
Catalysts: Palladium(II) acetate and copper(I) iodide.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Base: Triethylamine or potassium carbonate.
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethynylphenyl)-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 4-(4-formylphenyl)-1-isopropyl-1H-pyrazole.
Reduction: Formation of 4-(4-ethylphenyl)-1-isopropyl-1H-pyrazole.
Substitution: Formation of halogenated derivatives such as 4-(4-bromophenyl)-1-isopropyl-1H-pyrazole.
Scientific Research Applications
4-(4-Ethynylphenyl)-1-isopropyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(4-Ethynylphenyl)-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethynylphenyl)-1H-pyrazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.
4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole: Contains a methyl group instead of an isopropyl group, which can influence its steric and electronic properties.
4-(4-Ethynylphenyl)-1-phenyl-1H-pyrazole: Substituted with a phenyl group, potentially altering its interaction with molecular targets.
Uniqueness
4-(4-Ethynylphenyl)-1-isopropyl-1H-pyrazole is unique due to the presence of both the ethynyl and isopropyl groups, which confer distinct steric and electronic characteristics. These features can influence its reactivity, stability, and interaction with biological molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-ethynylphenyl)-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-4-12-5-7-13(8-6-12)14-9-15-16(10-14)11(2)3/h1,5-11H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTWOTVNFFVUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2=CC=C(C=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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